Red-CLA

Superoxide detection Chemiluminescence Optical interference

Red-CLA is a second‑generation chemiluminescent probe engineered for superoxide‑specific detection at 610 nm via intramolecular CRET. Its red‑shifted emission eliminates chlorophyll, carotenoid, and serum autofluorescence, while the 76 fmol/s detection limit—18.5× lower than MCLA—enables quantification of low‑abundance O₂⁻ fluxes in phytoplankton cultures, whole‑cell assays, and complex biofluids. A validated 10‑minute microplate protocol supports medium‑/high‑throughput antioxidant and enzyme inhibitor screening. Select Red‑CLA when data integrity in optically complex matrices is non‑negotiable.

Molecular Formula C50H51N7O9S2
Molecular Weight 958.1 g/mol
Cat. No. B3030312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRed-CLA
Molecular FormulaC50H51N7O9S2
Molecular Weight958.1 g/mol
Structural Identifiers
SMILESCC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OCCCC(=O)NCCNS(=O)(=O)C4=CC(=C(C=C4)S(=O)(=O)[O-])C5=C6C=C7CCC[N+]8=C7C(=C6OC9=C5C=C1CCCN2C1=C9CCC2)CCC8)O
InChIInChI=1S/C50H51N7O9S2/c1-30-50(59)57-29-41(52-28-43(57)54-30)31-12-14-34(15-13-31)65-24-6-11-44(58)51-18-19-53-67(60,61)35-16-17-42(68(62,63)64)38(27-35)45-39-25-32-7-2-20-55-22-4-9-36(46(32)55)48(39)66-49-37-10-5-23-56-21-3-8-33(47(37)56)26-40(45)49/h12-17,25-29,53H,2-11,18-24H2,1H3,(H2-,51,52,58,59,62,63,64)
InChIKeyUSCHMYZSZWGIDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Red-CLA Chemiluminescence Probe: Technical Overview and Procurement Relevance


Red-CLA (CAS 886840-56-8) is a red-chemiluminescent probe engineered for the specific detection and quantification of superoxide anions (O₂⁻) in biological and chemical systems [1]. Structurally, it is a conjugate comprising a 6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one (CLA) moiety—which reacts with superoxide to generate excited-state energy—and a sulphorhodamine 101 fluorophore that accepts this energy via intramolecular chemiluminescence resonance energy transfer (CRET), resulting in long-wavelength emission at 610 nm . This distinct molecular architecture differentiates it from first-generation imidazopyrazinone probes such as CLA (λmax 380 nm) and MCLA (λmax 465 nm), positioning Red-CLA as a specialized tool for superoxide analysis in optically complex matrices where autofluorescence from biological pigments, media components, or cellular debris would otherwise compromise signal fidelity [2].

Why Generic Substitution Fails: Differentiating Red-CLA from In-Class Probes


Substitution of Red-CLA with alternative superoxide probes such as MCLA, CLA, or lucigenin is not scientifically equivalent and may compromise data integrity in specific experimental contexts. While these probes share a common imidazopyrazinone chemiluminescent core, their emission wavelengths, detection sensitivity, and signal-to-background ratios differ substantially in a manner that is quantitatively documented [1]. Red-CLA's 610 nm emission provides a distinct optical window that minimizes interference from endogenous fluorophores and culture media components—a critical advantage in phytoplankton studies, whole-cell assays, and complex biological fluids [2]. Furthermore, Red-CLA exhibits a detection limit approximately 18.5-fold lower than MCLA under identical assay conditions, enabling quantification of superoxide fluxes that fall below the reliable detection threshold of shorter-wavelength analogs [2]. These performance characteristics are intrinsic to the probe's molecular design and cannot be replicated by generic in-class alternatives.

Red-CLA Quantitative Differentiation: Head-to-Head Evidence vs. MCLA and FCLA


Emission Wavelength Shift: 610 nm (Red-CLA) vs. 465 nm (MCLA) vs. 380 nm (CLA)

Red-CLA emits chemiluminescence at 610 nm, representing a red shift of 145 nm relative to MCLA (465 nm) and 230 nm relative to CLA (380 nm) [1]. This spectral separation places Red-CLA's emission in a region of significantly reduced background autofluorescence from biological pigments (e.g., chlorophyll, carotenoids) and culture media, which typically absorb and fluoresce strongly in the blue-green region (400–550 nm) [2].

Superoxide detection Chemiluminescence Optical interference

Detection Limit: Red-CLA (76 fmol/s) vs. MCLA (1.41 pmol/s) – 18.5-Fold Lower LOD

In a validated microplate-based chemiluminescence assay using the xanthine/xanthine oxidase superoxide generation system, Red-CLA demonstrated a limit of detection (LOD) of 76 fmol/s, compared with 1.41 pmol/s for MCLA—representing an 18.5-fold improvement in detection sensitivity [1]. The limit of quantification (LOQ) was 253 fmol/s for Red-CLA versus 4.70 pmol/s for MCLA, a 18.6-fold difference [1].

Analytical sensitivity Limit of detection Superoxide quantification

Superoxide-Induced Chemiluminescence Intensity: Red-CLA (Probe 3) Outperforms MCLA and FCLA at Low Concentrations

Using a hypoxanthine-xanthine oxidase superoxide generation system, red-chemiluminescent probe 3 (structurally analogous to Red-CLA) exhibited superoxide anion-induced chemiluminescence more intense than that of the blue-emitting probe MCLA and the green-emitting probe FCLA, both of which are generally considered the most sensitive chemiluminescent probes available [1]. The superoxide-dependent to background chemiluminescence intensity ratio for probe 3 was comparable to that of MCLA and FCLA, indicating that the enhanced absolute signal does not come at the cost of elevated background [1].

Signal intensity Probe sensitivity Superoxide assay

Microplate Assay Compatibility: 10-Minute Triplicate Analysis with Red-CLA

A 96-well microplate-based chemiluminescence method employing Red-CLA enabled the analysis of triplicate samples (blank, sample, and three standards) in approximately 10 minutes [1]. This represents a significant reduction in analysis time compared with traditional flow injection analysis methods, while maintaining comparable accuracy for superoxide quantification in phytoplankton cultures such as Chattonella marina [1].

High-throughput screening Microplate assay Superoxide detection

Recommended Application Scenarios for Red-CLA Based on Quantitative Differentiation Evidence


Marine Phytoplankton Superoxide Flux Quantification in Pigment-Rich Cultures

Red-CLA's 610 nm emission wavelength avoids spectral overlap with chlorophyll and carotenoid autofluorescence, which strongly interfere with blue-emitting probes like MCLA (465 nm). This enables accurate extracellular superoxide measurement in dense phytoplankton cultures such as Trichodesmium erythraeum and Chattonella marina without requiring spectral deconvolution [1]. The 18.5-fold lower detection limit (76 fmol/s) relative to MCLA further permits quantification of low-level superoxide production characteristic of environmentally relevant phytoplankton assemblages [1].

High-Sensitivity Superoxide Detection in Complex Biological Fluids

In serum, plasma, cell lysates, or tissue homogenates where endogenous fluorophores and light-scattering particulates generate substantial background signal, Red-CLA's red-shifted emission (610 nm) provides superior signal-to-noise characteristics compared with blue- and green-emitting probes [2]. The enhanced chemiluminescence intensity at low probe concentrations, combined with a maintained signal-to-background ratio comparable to MCLA and FCLA, supports sensitive detection of pathophysiological superoxide fluxes in disease models and pharmacological screening [2].

96-Well Microplate High-Throughput Screening of Superoxide Modulators

The validated microplate assay protocol using Red-CLA delivers triplicate analyses in approximately 10 minutes, making it suitable for medium- to high-throughput screening of antioxidants, pro-oxidants, or enzyme inhibitors that modulate superoxide production [1]. This throughput, coupled with the probe's low femtomole detection limit, enables efficient compound library screening with minimal reagent consumption and labor investment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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